Methyl 10H-phenothiazine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 10H-phenothiazine-1-carboxylate typically involves the esterification of 10H-phenothiazine-1-carboxylic acid. One common method includes refluxing 10H-phenothiazine-1-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions for a specific duration, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 10H-phenothiazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at specific positions on the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
Methyl 10H-phenothiazine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 10H-phenothiazine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with cellular membranes, affecting their stability and function . The specific molecular targets and pathways depend on the context of its application, such as its use as an antimicrobial or therapeutic agent .
Comparison with Similar Compounds
- Phenothiazine
- Chlorpromazine
- Promethazine
Properties
CAS No. |
4063-33-6 |
---|---|
Molecular Formula |
C14H11NO2S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
methyl 10H-phenothiazine-1-carboxylate |
InChI |
InChI=1S/C14H11NO2S/c1-17-14(16)9-5-4-8-12-13(9)15-10-6-2-3-7-11(10)18-12/h2-8,15H,1H3 |
InChI Key |
GZHAPWRJGXSDSL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)SC3=CC=CC=C3N2 |
Origin of Product |
United States |
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